molecular formula C17H12ClN5 B12578384 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- CAS No. 196504-86-6

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-

Cat. No.: B12578384
CAS No.: 196504-86-6
M. Wt: 321.8 g/mol
InChI Key: JBHXXYIRQFVFOU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl and a phenyl group. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by subsequent functional group modifications to introduce the 3-chlorophenyl and phenyl substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of critical signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the 3-chlorophenyl and phenyl groups contributes to its ability to interact with a broader range of molecular targets, making it a versatile compound in drug discovery and development .

Properties

CAS No.

196504-86-6

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H12ClN5/c18-12-7-4-8-13(9-12)21-16-14-15(11-5-2-1-3-6-11)22-23-17(14)20-10-19-16/h1-10H,(H2,19,20,21,22,23)

InChI Key

JBHXXYIRQFVFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)N=CN=C3NC4=CC(=CC=C4)Cl

Origin of Product

United States

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